2-chloro-3-(1H-pyrrol-1-yl)pyridine 2-chloro-3-(1H-pyrrol-1-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 70291-26-8
VCID: VC1992749
InChI: InChI=1S/C9H7ClN2/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h1-7H
SMILES: C1=CN(C=C1)C2=C(N=CC=C2)Cl
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol

2-chloro-3-(1H-pyrrol-1-yl)pyridine

CAS No.: 70291-26-8

Cat. No.: VC1992749

Molecular Formula: C9H7ClN2

Molecular Weight: 178.62 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-3-(1H-pyrrol-1-yl)pyridine - 70291-26-8

Specification

CAS No. 70291-26-8
Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
IUPAC Name 2-chloro-3-pyrrol-1-ylpyridine
Standard InChI InChI=1S/C9H7ClN2/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h1-7H
Standard InChI Key YPHURMQZAOERMW-UHFFFAOYSA-N
SMILES C1=CN(C=C1)C2=C(N=CC=C2)Cl
Canonical SMILES C1=CN(C=C1)C2=C(N=CC=C2)Cl

Introduction

Chemical Identity and Physical Properties

2-Chloro-3-(1H-pyrrol-1-yl)pyridine is identified by its unique structural configuration and specific physical and chemical properties. The compound is characterized by the following identifiers and properties:

Chemical Identifiers

The compound is uniquely identified through several standard chemical identifiers as presented in Table 1:

Table 1: Chemical Identifiers of 2-Chloro-3-(1H-Pyrrol-1-yl)Pyridine

ParameterValue
Chemical Name2-Chloro-3-(1H-pyrrol-1-yl)pyridine
CAS Registry Number70291-26-8
Molecular FormulaC₉H₇ClN₂
Molecular Weight178.62 g/mol
IUPAC Name2-chloro-3-pyrrol-1-ylpyridine
InChIInChI=1S/C9H7ClN2/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h1-7H
SMILESC1=CN(C=C1)C2=C(N=CC=C2)Cl

These identifiers facilitate the unambiguous identification of the compound across different chemical databases and research contexts .

Physical Properties

The physical properties of 2-chloro-3-(1H-pyrrol-1-yl)pyridine determine its behavior in various chemical processes and applications. These properties are summarized in Table 2:

Table 2: Physical and Chemical Properties of 2-Chloro-3-(1H-Pyrrol-1-yl)Pyridine

PropertyValueDetermination Method
Physical StateSolidExperimental
Density1.23±0.1 g/cm³Predicted
Boiling Point287.6±25.0°CPredicted
Melting PointNot available-
Log P2.52570Calculated
XLogP32.2Computed
Hydrogen Bond Donor Count0Computed
Hydrogen Bond Acceptor Count1Computed
Rotatable Bond Count1Computed
Topological Polar Surface Area17.8 ŲComputed
Storage Condition2-8°CRecommended

These physical properties illustrate the compound's moderate lipophilicity, limited hydrogen bonding capabilities, and predicted thermal stability. The log P value of approximately 2.5 indicates moderate lipophilicity, suggesting potential for membrane permeability in biological systems .

Structural Characteristics

Molecular Structure

The molecule consists of a pyridine ring with a chlorine atom at position 2 and a pyrrole ring attached at position 3. The nitrogen atom of the pyrrole ring is directly bonded to the carbon at position 3 of the pyridine ring, creating a unique N-substituted pyrrole structure. This connectivity pattern distinguishes it from similar isomers such as 3-chloro-2-(1H-pyrrol-1-yl)pyridine (CAS: 914457-19-5), where the positions of the chlorine and pyrrole substituents are reversed .

Structure-Property Relationships

The structural features of 2-chloro-3-(1H-pyrrol-1-yl)pyridine significantly influence its chemical behavior:

  • The electron-withdrawing chlorine atom at position 2 of the pyridine ring enhances the electrophilicity of the adjacent carbons, making them more susceptible to nucleophilic attack.

  • The pyrrole ring, with its electron-rich π-system, can participate in various electrophilic substitution reactions.

  • The N-substitution of the pyrrole ring by the pyridine moiety affects the electronic distribution in both ring systems, influencing their reactivity patterns .

Synthesis Methods

Laboratory Synthesis

The synthesis of 2-chloro-3-(1H-pyrrol-1-yl)pyridine typically involves the reaction between 2-chloropyridine derivatives and pyrrole under specific conditions. Common synthetic approaches include:

  • Nucleophilic aromatic substitution reactions using activated 2,3-dihalopyridines with pyrrole under basic conditions.

  • Copper or palladium-catalyzed N-arylation of pyrrole with 2-chloro-3-bromopyridine or similar halogenated pyridines.

  • Direct C-H activation methodologies for the introduction of the pyrrole moiety at the 3-position of 2-chloropyridine .

Optimization Parameters

Successful synthesis of 2-chloro-3-(1H-pyrrol-1-yl)pyridine requires careful control of reaction parameters:

Table 3: Critical Parameters for Synthesis Optimization

ParameterOptimal ConditionsEffect
SolventPolar aprotic (DMF, DMSO)Facilitates nucleophilic substitution
BaseK₂CO₃, Cs₂CO₃, or organic basesDeprotonates pyrrole, enhances nucleophilicity
Temperature80-120°CBalances reactivity with stability
CatalystPd(0) or Cu(I) speciesPromotes C-N bond formation
Reaction Time6-24 hoursEnsures complete conversion
PurificationColumn chromatographyRemoves by-products and unreacted materials

Optimization of these parameters is essential for achieving high yields and minimizing the formation of side products .

Chemical Reactivity

The reactivity of 2-chloro-3-(1H-pyrrol-1-yl)pyridine is governed by the combined electronic effects of the pyridine ring, chlorine substituent, and pyrrole moiety.

Types of Reactions

The compound participates in various chemical transformations:

  • Nucleophilic Substitution Reactions: The chlorine atom at position 2 of the pyridine ring is susceptible to displacement by various nucleophiles (amines, thiols, alkoxides) under appropriate conditions.

  • Metalation Reactions: Despite the presence of the chlorine atom, lithiation or magnesiation can occur at certain positions of the pyridine or pyrrole rings, allowing for functionalization.

  • Cross-coupling Reactions: The chlorine atom can serve as a leaving group in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi) to introduce carbon-based substituents.

  • Transformations of the Pyrrole Ring: The pyrrole moiety can undergo electrophilic substitution reactions, oxidations, and other transformations typical of pyrrole chemistry .

Reactivity Comparison

Table 4: Relative Reactivity of 2-Chloro-3-(1H-Pyrrol-1-yl)Pyridine in Various Reactions

Reaction TypeReactivityComparable Reference Compounds
Nucleophilic SubstitutionModerate to High2-Chloropyridine, 2-Chloroquinoline
Palladium-Catalyzed CouplingGood2-Chloro-3-bromopyridine
Electrophilic Substitution (on pyrrole)LimitedN-Phenylpyrrole
Oxidation (of pyrrole ring)ModerateN-Substituted pyrroles

This reactivity profile makes 2-chloro-3-(1H-pyrrol-1-yl)pyridine a versatile intermediate for the synthesis of more complex heterocyclic systems .

Applications in Chemical Research

Synthetic Applications

2-Chloro-3-(1H-pyrrol-1-yl)pyridine serves as a valuable building block in the synthesis of structurally diverse compounds:

  • Precursor for biologically active compounds containing the pyridine-pyrrole scaffold

  • Intermediate in the synthesis of ligands for transition metals

  • Component in the preparation of materials with specific electronic or optical properties

  • Starting material for the synthesis of complex heterocyclic systems with potential applications in medicinal chemistry

Hazard TypeClassificationGHS Pictogram
Acute ToxicityAcute Tox. 4GHS07: Exclamation mark
Skin IrritationSkin Irrit. 2GHS07: Exclamation mark
Eye IrritationEye Irrit. 2GHS07: Exclamation mark
Specific Target Organ Toxicity (Single Exposure)STOT SE 3GHS07: Exclamation mark

Analytical Characterization

Spectroscopic Data

The structure of 2-chloro-3-(1H-pyrrol-1-yl)pyridine can be confirmed through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show distinct signals for the pyridine and pyrrole ring protons

    • ¹³C NMR would confirm the carbon framework and substitution pattern

  • Mass Spectrometry:

    • Molecular ion peak at m/z 178 (with characteristic chlorine isotope pattern)

    • Fragmentation pattern involving loss of chlorine and cleavage of the C-N bond

  • Infrared Spectroscopy:

    • Characteristic bands for C=N stretching of the pyridine ring

    • C-H stretching and bending modes of the aromatic rings

    • C-Cl stretching vibration

  • X-ray Crystallography:

    • Definitive confirmation of the three-dimensional structure

    • Bond lengths, angles, and packing arrangement in the solid state .

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